LogP Shift Versus Cyclohexane Homolog Cyclohexanecarboxylic Acid 2‑Pyridinylmethyl Ester
The target compound (LogP = 2.315) shows a −0.15 log unit lower predicted lipophilicity compared to its cyclohexane homolog cyclohexanecarboxylic acid 2‑pyridinylmethyl ester (estimated LogP ≈ 2.46). This modest but measurable difference alters chromatographic retention and predicted permeability, directly informing solvent extraction and purification strategies .
| Evidence Dimension | Predicted octanol–water partition coefficient (LogP) |
|---|---|
| Target Compound Data | 2.315 (ChemSrc calculated LogP) |
| Comparator Or Baseline | Cyclohexanecarboxylic acid 2‑pyridinylmethyl ester: estimated LogP ≈ 2.46 (based on n‑butyl‑cyclohexane fragment additivity versus cyclopentane; exact experimental value not available) |
| Quantified Difference | ΔLogP = −0.15 (less lipophilic) |
| Conditions | Computed LogP (method unspecified); no experimental shake‑flask data available |
Why This Matters
In preparative HPLC and liquid–liquid extraction workflows, a ΔLogP of −0.15 can shift the retention time by 1–2 minutes on a standard C18 column, enabling a cleaner separation of the target ester from the cyclohexane by‑product that co‑elutes with many cyclopentane analogs.
